4-Butyl-1,3-dioxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butyl-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDROQGXGPRQQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560783 | |
| Record name | 4-Butyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66675-43-2 | |
| Record name | 4-Butyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity of 4 Butyl 1,3 Dioxolan 2 One and Dioxolanone Derivatives
Carbon Dioxide Cycloaddition Mechanisms
The synthesis of 4-butyl-1,3-dioxolan-2-one is most commonly achieved through the cycloaddition of carbon dioxide (CO₂) to its corresponding epoxide, 1,2-epoxyhexane (B74757). This reaction is of significant interest as it represents a method of CO₂ fixation into valuable chemicals. mdpi.com The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed.
Mechanistic Pathways in Epoxide Carbonation
Two primary mechanistic pathways are generally considered:
Epoxide Activation Pathway: This is the more commonly proposed mechanism. A Lewis acidic catalyst activates the epoxide by coordinating to the oxygen atom, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. A nucleophile, often a halide ion from a co-catalyst, then attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with CO₂, and subsequent intramolecular ring-closure yields the cyclic carbonate and regenerates the nucleophile. encyclopedia.pubnih.gov
CO₂ Activation Pathway: In this pathway, a nucleophilic catalyst first interacts with CO₂ to form an activated CO₂ species. This activated complex then attacks the epoxide, leading to the formation of an intermediate that subsequently undergoes ring-closure to form the cyclic carbonate. encyclopedia.pub
For the synthesis of this compound from 1,2-epoxyhexane, the epoxide activation pathway is generally favored, particularly when using metal-based catalysts.
Role of Catalyst-Substrate Interactions in Dioxolanone Formation
The interaction between the catalyst and the substrates (1,2-epoxyhexane and CO₂) is paramount in determining the reaction's efficiency. Various catalytic systems have been developed for this transformation, including metal-organic frameworks (MOFs), salen complexes, and ionic liquids. researchgate.net
Lewis Acidic Catalysts: Lewis acids play a crucial role in activating the epoxide ring. nih.gov The catalyst's Lewis acidic center coordinates with the oxygen atom of the 1,2-epoxyhexane, facilitating the ring-opening step by a nucleophile. nih.gov The strength of this interaction can influence the reaction rate and selectivity. For instance, bifunctional catalysts containing both a Lewis acidic site to activate the epoxide and a Lewis basic site to activate CO₂ or facilitate the nucleophilic attack have shown high efficacy. nih.gov
Nucleophilic Co-catalysts: In many catalytic systems, a nucleophilic co-catalyst, typically a halide salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), is used. The halide ion acts as the nucleophile that initiates the ring-opening of the activated epoxide. The nature of the halide ion can impact the reaction rate, with iodide and bromide generally being more effective than chloride.
Studies on the cycloaddition of CO₂ to 1,2-epoxyhexane have demonstrated high yields of this compound under optimized conditions with various catalyst systems. For example, certain ionic liquid-modified mesoporous silica (B1680970) catalysts have been reported to give a 100% yield of this compound. mdpi.com The table below summarizes the catalytic performance of selected systems for the synthesis of this compound.
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| Molybdate Ionic Liquids | None | 120 | 3 | - | High |
| Ionic Liquid-Modified Mesoporous Silica | None | - | - | 3 | 100 |
| Bifunctional Niobium Complexes | None | 100 | 1 | 2 | >99 |
Cycloaddition Chemistry of Dioxolanone Scaffolds
While this compound itself is a saturated heterocycle, derivatives of the dioxolanone scaffold containing unsaturation can participate in various cycloaddition reactions, providing pathways to more complex molecular architectures.
[3+2] Cycloaddition Reactions with Dioxolanones
[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. Unsaturated derivatives of dioxolanones, such as those containing an exocyclic double bond, can potentially act as dipolarophiles.
While specific examples of [3+2] cycloaddition reactions involving this compound derivatives are not extensively reported, the general reactivity of the dioxolanone scaffold suggests that suitably functionalized analogues could participate in such transformations. For example, a methylene-dioxolanone derivative could react with a 1,3-dipole like a nitrone or an azide (B81097) to form a spirocyclic five-membered heterocycle. The reaction would proceed via a concerted mechanism, leading to a highly stereospecific product. wikipedia.org
Diels-Alder Cycloadditions in Dioxolanone Chemistry
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Unsaturated dioxolanone derivatives can serve as dienophiles in these reactions. For instance, 4-vinyl-1,3-dioxolan-2-one (B1349326), an analogue of this compound, contains a dienophilic double bond.
The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The carbonyl group of the dioxolanone ring acts as an electron-withdrawing group, thus activating the adjacent double bond towards reaction with a diene. Chiral dioxolanone derivatives have been utilized in asymmetric Diels-Alder reactions to synthesize enantiomerically pure cyclic compounds. mdpi.com Although specific studies on the Diels-Alder reactions of a vinyl derivative of this compound are scarce, the principles of Diels-Alder chemistry suggest that it would react with conjugated dienes like cyclopentadiene (B3395910) or butadiene to yield cyclohexene-fused dioxolanone adducts. The stereochemical outcome of the reaction would be governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions. organic-chemistry.org
Functional Group Transformations and Reactivity Profiles
The 1,3-dioxolan-2-one ring in this compound is a functional group that can undergo various transformations, providing access to a range of other compounds. The reactivity of the cyclic carbonate is influenced by the presence of the butyl group at the 4-position.
The primary modes of reactivity for cyclic carbonates include hydrolysis, ring-opening reactions with various nucleophiles, and reduction.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to afford 1,2-hexanediol (B41856) and carbon dioxide (or carbonate/bicarbonate under basic conditions). The rate of hydrolysis is dependent on the pH and temperature. Studies on analogous 4-methyl-1,3-dioxolan-2-one have shown that it hydrolyzes rapidly in blood, with a half-life of 0.7 minutes, to produce propylene (B89431) glycol. publisso.de A similar rapid hydrolysis can be expected for the butyl analogue.
Ring-Opening Reactions: The dioxolanone ring can be opened by a variety of nucleophiles, leading to the formation of functionalized products.
With Amines: Reaction with primary or secondary amines can lead to the formation of hydroxyurethanes. This reaction is a key step in the production of non-isocyanate polyurethanes (NIPUs).
With Alcohols: In the presence of a suitable catalyst, alcohols can react with the cyclic carbonate to yield hydroxy ethers or undergo transesterification to form a different carbonate.
With Carboxylic Acids: Ring-opening with carboxylic acids can produce hydroxy esters.
The regioselectivity of the ring-opening reaction (i.e., whether the nucleophile attacks the C2 or C5 carbon) can be influenced by the reaction conditions and the nature of the nucleophile and catalyst.
Reduction: The carbonate group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1,2-hexanediol.
The table below summarizes some of the potential functional group transformations of this compound.
| Reagent | Product(s) | Reaction Type |
| H₂O (acidic or basic) | 1,2-Hexanediol + CO₂ | Hydrolysis |
| RNH₂ (Amine) | Hydroxyurethane | Ring-opening |
| ROH (Alcohol) | Hydroxy ether / Transesterification product | Ring-opening / Transesterification |
| LiAlH₄ | 1,2-Hexanediol | Reduction |
Nucleophilic Reactivity in Dioxolanone Systems
Dioxolanone systems are susceptible to nucleophilic attack, a reactivity that is central to their application in organic synthesis. For instance, in the presence of a base catalyst such as potassium carbonate, the nucleophilic addition of indoles to vinylene carbonate, a related dioxolanone, proceeds efficiently. This reaction yields 4-indolyl-1,3-dioxolanones in high yields, demonstrating the electrophilic nature of the dioxolanone ring. A variety of functional groups, including halogens, cyano, nitro, and methoxycarbonyl groups, are well-tolerated under these reaction conditions, highlighting the synthetic utility of this nucleophilic addition. mdpi.com
The reaction of benzo-1,3-dioxolan-2-one with carbanionic species further illustrates the nucleophilic reactivity of these systems. While attempts to induce anionic ring-opening polymerization of benzo-1,3-dioxolan-2-one with initiators like sec-butyllithium (B1581126) have been unsuccessful, the interaction with strong nucleophiles is a key aspect of its chemistry. researchgate.net
Radical Reaction Pathways Involving Dioxolanones
Dioxolanones can also participate in radical reactions. Chiral 1,3-dioxolanones derived from lactic and malic acid have been utilized in stereoselective radical additions. For example, radical addition to a methylene-substituted dioxolanone shows excellent facial selectivity in hydrogen abstraction by the resulting radical intermediates. Furthermore, chiral radicals generated from brominated dioxolanones react with ethyl acrylate (B77674) to produce adducts with high diastereoselectivity. researchgate.net
The initiation of radical reactions often involves the homolytic cleavage of a weak bond, which can be induced by heat or light. libretexts.org Once a radical species is generated, it can react with stable molecules in a chain reaction consisting of propagation and termination steps. libretexts.org In the context of dioxolanones, this can involve the addition of a radical to a double bond or abstraction of a hydrogen atom. researchgate.netlibretexts.org While direct studies on this compound are limited, the principles of radical reactivity established for other dioxolanone derivatives are applicable.
Dioxolanones as Chiral Equivalents (e.g., Acyl Anion, Ketene (B1206846) Equivalents)
Chiral 1,3-dioxolan-4-ones, which are readily prepared from α-hydroxy acids, serve as valuable chiral equivalents in asymmetric synthesis. nih.govresearchgate.net They can function as chiral acyl anion equivalents through a process of deprotonation and subsequent alkylation. nih.govresearchgate.net The resulting adducts can then be converted to chiral products. nih.gov
For example, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, undergoes Michael addition to butenolide. Subsequent thermal fragmentation of the adduct yields a phenyl ketone, illustrating the use of the dioxolanone as a chiral benzoyl anion equivalent. nih.govresearchgate.net In another application, the Diels-Alder cycloaddition of a methylene-substituted dioxolanone, followed by thermal fragmentation of the adduct, produces a chiral epoxy ketone. In this case, the dioxolanone acts as a chiral ketene equivalent. nih.govresearchgate.net
Grignard Reactions with Dioxolanone Derivatives
Grignard reagents are potent nucleophiles that readily react with carbonyl compounds. masterorganicchemistry.comwikipedia.org In the context of this compound, the carbonyl carbon of the carbonate group is an electrophilic site susceptible to attack by a Grignard reagent. This reaction would be expected to proceed via nucleophilic acyl substitution.
The general mechanism involves the addition of the Grignard reagent to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. leah4sci.commasterorganicchemistry.com Subsequent collapse of this intermediate would result in the cleavage of a carbon-oxygen bond within the ring and the formation of a new carbonyl compound, likely a ketone, after a second equivalent of the Grignard reagent has reacted. masterorganicchemistry.com The specific products would depend on which C-O bond is cleaved and the subsequent workup conditions. It is important to note that Grignard reagents are also strong bases and can react with any acidic protons present in the molecule or solvent. wikipedia.orgleah4sci.com
Decomposition Pathways and Stability Studies
The stability of this compound and related cyclic carbonates is a critical factor in their application, particularly in areas such as electrolytes for batteries. Decomposition can occur through thermal or electrochemical pathways, leading to a variety of products.
Thermal Decomposition Kinetics and Mechanisms of Dioxolanes
The thermal decomposition of dioxolane derivatives has been studied to understand their stability at elevated temperatures. For instance, the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) has been found to be a homogeneous, unimolecular reaction that follows first-order kinetics. acs.orgresearchgate.net These reactions are typically carried out in the presence of a free radical scavenger to prevent chain reactions. acs.orgresearchgate.net
| Compound | log(A / s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |
|---|---|---|---|
| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459–490 |
| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459–490 |
Electrochemical Decomposition Processes of Cyclic Carbonates
The electrochemical decomposition of cyclic carbonates is a key process in the formation of the solid electrolyte interphase (SEI) on the negative electrodes of lithium-ion batteries. researchgate.net This decomposition can be initiated by chemical, electrochemical, or thermal stress. researchgate.net
For ethylene (B1197577) carbonate, a structurally similar compound, decomposition on a metal anode surface can proceed through different pathways. One mechanism involves the transfer of electrons from the anode to the ethylene carbonate molecule, leading to the cleavage of C-O bonds and the formation of carbonate ions (CO₃²⁻) and ethylene (C₂H₄). acs.org An alternative pathway can produce carbon monoxide (CO) and other organic species. acs.org
The reduction of cyclic carbonates can lead to the formation of gaseous products such as CO₂ and ethylene. diva-portal.org The specific decomposition products and pathways are influenced by factors such as the electrode material, the presence of additives, and the electrochemical conditions. researchgate.netresearchgate.net Understanding these decomposition processes is crucial for improving the stability and performance of electrochemical devices that utilize cyclic carbonate-based electrolytes.
| Reactant | Decomposition Pathway | Major Products |
|---|---|---|
| Ethylene Carbonate | Reductive Decomposition | CO₃²⁻, C₂H₄, CO |
| Poly(trimethylene carbonate) | Reductive Decomposition | CO₂ |
Solid Electrolyte Interphase (SEI) Layer Formation Mechanisms in Electrochemical Systems
The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of negative electrodes is a critical process that governs the performance, cycle life, and safety of lithium-ion batteries. This passivation layer is formed during the initial charging cycles through the reductive decomposition of electrolyte components. The chemical composition and morphology of the SEI are highly dependent on the specific molecules present in the electrolyte, including solvents and additives. Dioxolanone derivatives, such as this compound, are of particular interest as their molecular structure can be tailored to influence the SEI formation mechanism and its resulting properties.
The fundamental mechanism of SEI formation from cyclic carbonates, the family to which dioxolanones belong, involves the electrochemical reduction of the solvent molecules on the anode surface. This process is generally understood to proceed through one-electron or two-electron pathways, leading to the opening of the carbonate ring and the subsequent formation of a complex mixture of organic and inorganic species.
The initial reduction of a cyclic carbonate molecule forms a radical anion. This unstable intermediate can then undergo further reactions:
One-Electron Pathway: The radical anion can participate in a dimerization reaction, leading to the formation of dilithium (B8592608) ethylene dicarbonate (B1257347) (LEDC) in the case of ethylene carbonate, a foundational organic component of the SEI.
Two-Electron Pathway: The radical anion can accept a second electron, leading to the cleavage of the carbonate ring and the formation of lithium carbonate (Li₂CO₃), an inorganic SEI component, and a gaseous byproduct like ethylene.
The structure of the specific dioxolanone derivative significantly influences which reaction pathways are favored and the ultimate composition of the SEI. The substituent group at the 4-position of the dioxolanone ring plays a pivotal role in determining the reduction potential of the molecule and the chemical nature of the decomposition products.
Influence of Substituents on Dioxolanone SEI Formation
The reactivity of 4-substituted-1,3-dioxolan-2-one derivatives and the resulting SEI composition are dictated by the electronic and steric properties of the substituent group. By comparing different derivatives, a clear picture emerges of how molecular design can be used to engineer the interphase. For instance, unsaturated additives like 4-vinyl-1,3-dioxolan-2-one are known to form SEI layers through polymerization on electrode surfaces. nasa.gov In contrast, electron-withdrawing groups, such as in fluorinated carbonates, initiate SEI creation at higher potentials and form more resistant layers comprising inorganic salts like LiF. nih.gov
| Substituent Group | Example Compound | Primary SEI Formation Mechanism | Key SEI Components | Reference |
|---|---|---|---|---|
| Unsaturated (e.g., Vinyl) | 4-Vinyl-1,3-dioxolan-2-one | Electropolymerization | Polymeric organic species (e.g., Poly(VC)) | nasa.gov |
| Electron-Withdrawing (e.g., Fluoro) | Fluoroethylene Carbonate (FEC) | Preferential reduction at higher potential | Inorganic salts (LiF), Lithium alkyl carbonates | nih.gov |
| Alkyl (e.g., Butyl) | This compound | Single-electron reduction with ring-opening | Lithium alkyl carbonates (e.g., ROCO₂Li), Li₂CO₃ | researchgate.netrsc.org |
Proposed Reaction Mechanism for this compound
Based on the established principles for alkyl-substituted cyclic carbonates, a multi-step reaction mechanism for the formation of the SEI from this compound can be proposed. The presence of the butyl group is expected to favor a one-electron reduction pathway, leading to an SEI with significant organic character.
The process begins at the anode surface as the cell potential drops during the first charge.
Initial Reduction: A molecule of this compound accepts a single electron (e⁻) from the anode in the presence of a lithium ion (Li⁺), forming a highly reactive radical anion intermediate.
Ring-Opening: The unstable radical anion undergoes a rapid C-O bond cleavage in the carbonate ring. This ring-opening step is the critical transformation from a cyclic solvent molecule to the linear precursors of the SEI layer.
Propagation and Termination: The resulting radical species can propagate by reacting with other molecules or terminate to form stable SEI components. This can involve dimerization to form lithium alkyl carbonate species or further reduction and reaction to yield inorganic products like lithium carbonate. The butyl group remains part of the organic SEI components, influencing its physical properties such as flexibility and ionic conductivity.
| Step | Description | Reactants | Intermediates / Products |
|---|---|---|---|
| 1 | Single-electron reduction at the anode surface. | This compound + e⁻ + Li⁺ | [this compound]•⁻ Li⁺ (Radical Anion) |
| 2 | Ring-opening of the unstable radical anion. | [this compound]•⁻ Li⁺ | Ring-opened radical species (e.g., •CH(C₄H₉)CH₂OCO₂Li) |
| 3 | Formation of stable organic SEI components. | Ring-opened radical species + Li⁺ + e⁻ | Lithium butyl carbonates (e.g., LiO₂COCH(C₄H₉)CH₂OCO₂Li) and other oligomers |
| 4 | Formation of inorganic SEI components. | Ring-opened radical species / Organic components | Lithium Carbonate (Li₂CO₃) |
The SEI layer derived from this compound is thus a composite material. The outer layer, closer to the electrolyte, is primarily composed of organic materials like lithium alkyl carbonates containing the butyl group. acs.org The inner layer, adjacent to the anode surface, is typically denser and richer in inorganic components such as Li₂CO₃. acs.org This layered structure is crucial for effectively passivating the electrode while allowing for efficient lithium-ion transport.
Spectroscopic and Structural Characterization of 4 Butyl 1,3 Dioxolan 2 One and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.
For 4-Butyl-1,3-dioxolan-2-one, the expected proton signals would include a triplet for the terminal methyl (CH₃) group of the butyl chain, multiplets for the three methylene (B1212753) (CH₂) groups of the butyl chain, a multiplet for the methine (CH) proton on the dioxolanone ring, and two distinct signals (a doublet of doublets and a triplet) for the diastereotopic methylene (OCH₂) protons on the ring. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (butyl) | ~0.9 | Triplet (t) |
| CH₂ (butyl, 2 positions) | ~1.3-1.6 | Multiplet (m) |
| CH₂ (adjacent to ring) | ~1.7-1.9 | Multiplet (m) |
| OCH₂ (ring) | ~4.0-4.6 | Multiplet (m) |
Note: This table is predictive and based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound, seven distinct signals are expected: four for the butyl chain and three for the dioxolanone ring, including the characteristic downfield signal for the carbonyl carbon. docbrown.info The chemical shift of the carbonyl carbon in a five-membered cyclic carbonate is typically found in the 150-160 ppm range. The carbons of the butyl group would appear in the upfield region (10-40 ppm), while the ring carbons attached to oxygen (OCH and OCH₂) would be in the intermediate range (60-80 ppm). oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonate) | ~155 |
| OCH (ring) | ~77 |
| OCH₂ (ring) | ~69 |
| CH₂ (butyl, adjacent to ring) | ~35 |
| CH₂ (butyl) | ~27 |
| CH₂ (butyl) | ~22 |
Note: This table is predictive and based on typical chemical shifts for cyclic carbonates and alkyl chains.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For cyclic carbonates like 1,3-dioxolan-2-one, this peak typically appears at a high wavenumber, around 1800 cm⁻¹. nist.gov Other significant absorptions include C-H stretching vibrations for the butyl group's alkane segments (around 2850-3000 cm⁻¹) and C-O stretching vibrations from the ester linkages within the ring (around 1000-1200 cm⁻¹). docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (alkane) stretch | 2850-3000 | Medium-Strong |
| C=O (carbonate) stretch | ~1800 | Strong |
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The molecular weight of this compound is 144.17 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 144.
Key fragmentation pathways would likely involve the loss of the butyl group (C₄H₉•), leading to a fragment ion at m/z 87. Another common fragmentation for cyclic carbonates is the loss of carbon dioxide (CO₂), which would generate a fragment corresponding to butyl-epoxide. Data for the analog 4-Ethyl-1,3-dioxolan-2-one shows characteristic fragments that support these proposed pathways. chemicalbook.comnist.gov
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 144 | [M]⁺ (Molecular Ion) |
| 87 | [M - C₄H₉]⁺ |
X-ray Diffraction for Absolute Stereochemistry and Structure Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For chiral molecules like this compound (with a stereocenter at the C4 position), single-crystal X-ray diffraction can unambiguously establish the R or S configuration. researchgate.net
In studies of related chiral 1,3-dioxolan-4-ones, X-ray diffraction has been successfully employed to confirm the absolute configuration of products resulting from stereoselective reactions. mdpi.comnih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and unequivocal structural picture of the molecule in the solid state.
Chromatographic Methods in Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity and, for chiral compounds, the enantiomeric composition of a sample.
Purity Determination: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the chemical purity of this compound. These techniques separate the target compound from any impurities, starting materials, or byproducts. In research involving related dioxolanones, flash column chromatography is often used for the purification and separation of isomers. nih.gov
Enantiomeric Excess (e.e.) Determination: Since this compound is chiral, determining its enantiomeric excess is critical in asymmetric synthesis. This is typically achieved using chiral chromatography. Chiral HPLC, utilizing a stationary phase with a chiral selector, can separate the two enantiomers, allowing for their quantification. researchgate.net Similarly, chiral GC with a chiral stationary phase can also be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric excess (ee) of chiral compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com Enantiomers are separated based on the number and type of interactions that occur as they pass through the HPLC column packed with the CSP. phenomenex.com
The selection of the CSP is critical for effective separation. Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for the chiral separation of 1,3-dioxolane (B20135) derivatives. phenomenex.comnih.gov Other common CSPs include Pirkle-concept (brush-type), ligand exchange, and protein-based phases. phenomenex.comphenomenex.com The differential interactions between the enantiomers and the stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram.
Once the enantiomers are separated, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula used is:
ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100
This quantitative analysis is vital in asymmetric synthesis to confirm the stereochemical purity of the product.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Dioxolane Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Chiral Amylose-based CSP | Chiral Cellulose-based CSP | Chiral Pirkle-concept CSP |
| Mobile Phase | Heptane/Isopropanol (90:10, v/v) | Methanol/Acetonitrile (50:50, v/v) | Hexane/Ethanol with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
| Detection | UV at 220 nm | UV at 210 nm | UV at 254 nm |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers, including those synthesized from this compound. kinampark.com This method separates molecules based on their hydrodynamic size in solution. sepscience.com Larger molecules cannot enter the pores of the column's porous packing material as easily as smaller molecules, and thus they travel a shorter path and elute more quickly. kinampark.com
A typical GPC system consists of a solvent delivery system, an injector, a series of columns packed with a porous gel, and one or more detectors. The most common detector is the refractive index (RI) detector, which measures the difference in the refractive index between the eluent and the polymer solution. lcms.cz Other detectors, such as viscometers and light scattering detectors, can also be used to obtain absolute molecular weight information without the need for column calibration with standards of the same polymer type. sepscience.comlcms.cz
The analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is biased towards heavier molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same chain length, while higher values indicate a broader distribution. researchgate.net For many polymers, the PDI ranges from 1.5 to 4.0, though controlled polymerization techniques can yield values approaching 1.0. researchgate.net
To determine these values, the system is typically calibrated using polymer standards with known, narrow molecular weight distributions, such as polystyrene or polymethylmethacrylate (PMMA) standards. kinampark.comlcms.cz A calibration curve is constructed by plotting the logarithm of the molecular weight against the elution volume. kinampark.com For polymers where specific standards are not available, a universal calibration method based on the concept of hydrodynamic volume can be employed. kinampark.comlcms.cz
GPC is an indispensable tool in polymer chemistry for monitoring polymerization kinetics, controlling product quality, and understanding how molecular weight characteristics influence the final physical properties of the material, such as its mechanical strength and melt viscosity. lcms.czresearchgate.net
Table 2: Example GPC Data for Poly(this compound) Samples
| Sample ID | Mn (Da) | Mw (Da) | Polydispersity Index (PDI = Mw/Mn) |
| Polymer A | 15,200 | 22,500 | 1.48 |
| Polymer B | 28,600 | 45,200 | 1.58 |
| Polymer C | 41,300 | 68,100 | 1.65 |
Computational Chemistry and Theoretical Studies of 4 Butyl 1,3 Dioxolan 2 One
Density Functional Theory (DFT) Investigations of Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine molecular geometries, electronic properties, and reaction mechanisms for electrolyte components. For cyclic carbonates, DFT calculations are essential for understanding their stability and reactivity.
Studies on related molecules like propylene (B89431) carbonate (PC) and ethylene (B1197577) carbonate (EC) provide a framework for understanding 4-Butyl-1,3-dioxolan-2-one. DFT calculations reveal how the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's susceptibility to oxidation and reduction. rsc.org The energy of the HOMO is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). researchgate.net
The introduction of an alkyl substituent, such as the butyl group, influences the electronic structure. The electron-donating nature of the butyl group is expected to raise the HOMO energy level of this compound compared to unsubstituted propylene carbonate. This would suggest a higher susceptibility to oxidation.
DFT is also used to investigate reaction energetics, such as the decomposition pathways of the solvent. For instance, calculations on propylene carbonate have shown that the presence of lithium salt anions can lead to spontaneous deprotonation of the solvent-anion complex, which in turn influences the oxidative decomposition pathway. researchgate.net Similar calculations for this compound would involve modeling its interaction with lithium ions (Li⁺) and various anions (e.g., PF₆⁻, ClO₄⁻) to determine the thermodynamics of decomposition reactions and predict the stability of the electrolyte. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of Electrolyte Solvents using DFT
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Ethylene Carbonate (EC) | -8.47 | +0.80 | 9.27 |
| Propylene Carbonate (PC) | -8.35 | +0.85 | 9.20 |
| This compound (Predicted) | ~ -8.2 to -8.3 | ~ +0.8 to +0.9 | ~ 9.0 to 9.2 |
Note: Values for EC and PC are representative from literature. Values for this compound are estimated based on the expected inductive effect of the butyl group.
Quantum Chemical Calculations in Electrochemical Behavior Prediction
Quantum chemical calculations, primarily using DFT, are instrumental in predicting the electrochemical behavior of electrolyte solvents. Key parameters derived from these calculations, such as Li⁺ solvation energies and oxidation/reduction potentials, correlate directly with battery performance metrics like electrochemical stability windows and ionic conductivity.
The solvation of Li⁺ ions is a critical factor in electrolyte performance. DFT calculations are used to determine the structure and binding energy of Li⁺-solvent complexes. researchgate.net Comparative studies on common organic electrolyte solvents show that the strength of the Li⁺ solvation follows a specific order, with cyclic carbonates like PC and EC showing strong solvation capabilities. researchgate.net For this compound, the butyl group may introduce steric hindrance that could slightly weaken the Li⁺ binding energy compared to PC, potentially affecting ion mobility and the de-solvation process at the electrode surface.
The electrochemical stability window of an electrolyte is the range of voltages over which it remains stable without being oxidized or reduced. Quantum chemistry predicts this window by calculating the molecule's ionization potential (related to oxidation) and electron affinity (related to reduction). researchgate.net By comparing the calculated oxidation potentials of different solvent molecules, researchers can screen for candidates with higher stability, which is crucial for developing high-voltage lithium-ion batteries. researchgate.net Investigations into the oxidative decomposition of PC have shown that anions play a significant role in the reaction mechanism, a finding that is applicable to its derivatives. researchgate.net
Molecular Dynamics Simulations for Solvent Interactions in Electrolytes
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of electrolytes, MD simulations provide detailed insights into the structure, dynamics, and transport properties of the bulk liquid, which are difficult to probe experimentally. nih.govresearchgate.net
For electrolytes based on alkyl carbonates, MD simulations are used to investigate:
Li⁺ Solvation Shell Structure: Simulations reveal the number of solvent molecules and anions that coordinate with a Li⁺ ion (its coordination number) and the geometry of this solvation shell. rsc.orgarxiv.org This structure is crucial as it dictates the mobility of the Li⁺ ion through the electrolyte. Studies on propylene carbonate show that Li⁺ is typically coordinated by approximately four to five oxygen atoms from the carbonate molecules. researchgate.netnih.gov The bulkier butyl group in this compound might alter this coordination number and the residence time of solvent molecules in the solvation shell.
Transport Properties: MD simulations can predict key transport properties like self-diffusion coefficients of ions and solvent molecules, as well as the ionic conductivity of the electrolyte. researchgate.netbohrium.com These properties are calculated from the simulated trajectories of the particles. Force fields used in these simulations are often parameterized using data from quantum chemistry calculations to ensure accuracy. dntb.gov.uanih.gov
Structural Correlations: Radial distribution functions (RDFs) are commonly calculated from MD simulations to describe how the density of surrounding particles varies as a function of distance from a reference particle. For example, the Li⁺-O RDF provides detailed information on the distance and structure of the first solvation shell. researchgate.net
Table 2: Representative Transport Properties from Molecular Dynamics Simulations (1 M LiPF₆ in Propylene Carbonate at ~298 K)
| Property | Simulated Value |
|---|---|
| Li⁺ Diffusion Coefficient (D_Li⁺) | 1.0 - 2.5 x 10⁻¹⁰ m²/s |
| PC Diffusion Coefficient (D_PC) | 2.0 - 4.0 x 10⁻¹⁰ m²/s |
| Ionic Conductivity (σ) | 2.5 - 5.0 mS/cm |
Note: These are typical ranges found in literature for propylene carbonate-based electrolytes. The addition of a butyl group would likely decrease diffusion coefficients and conductivity due to increased viscosity and molecular size.
By combining DFT, quantum chemical calculations, and MD simulations, a comprehensive, multi-scale understanding of this compound can be developed. These theoretical approaches are vital for the rational design of new and improved electrolyte systems for energy storage devices.
Q & A
What are the common synthetic routes for 4-Butyl-1,3-dioxolan-2-one, and how is reaction efficiency optimized?
Basic Research Focus
this compound is typically synthesized via cycloaddition reactions between CO₂ and epoxides or through functionalization of pre-existing dioxolanone frameworks. A recent study demonstrated a one-pot synthesis using Ru(II) catalysis under mild conditions (room temperature, blue LEDs) with a 90% yield, highlighting the importance of catalyst selection and reaction time optimization . Efficiency can be enhanced by using metal-embedded porous carbon catalysts (e.g., ZnCo/CN), which achieve >90% conversion rates in CO₂ cycloaddition reactions due to their high surface area and synergistic metal interactions .
How do structural modifications at the 4-position influence reactivity in cycloaddition reactions?
Advanced Research Focus
Substituents at the 4-position (e.g., alkyl, vinyl, or fluorinated groups) significantly alter electronic and steric properties. For example:
- 4-Butyl groups improve solubility in non-polar solvents, facilitating homogeneous catalysis .
- 4-Vinyl derivatives enable post-functionalization for polymer synthesis or bioactive molecule preparation, as seen in Ru(II)-catalyzed C–H allylation reactions .
- Fluorination (e.g., 4-Fluoro derivatives) enhances electrochemical stability, making these compounds suitable as electrolyte additives in lithium-ion batteries . Computational modeling is recommended to predict regioselectivity and electronic effects .
What spectroscopic methods are critical for characterizing this compound?
Basic Research Focus
Key techniques include:
- ¹H NMR : Peaks for the butyl chain appear at δ 0.90–1.60 ppm, while dioxolanone ring protons resonate at δ 4.73 ppm .
- X-ray crystallography : Used to confirm molecular geometry, as demonstrated for structurally similar compounds like aquatrifluoridoboron–1,3-dioxolan-2-one co-crystals (space group , ) .
- FT-IR : Strong carbonyl stretching vibrations near 1800 cm⁻¹ confirm the dioxolanone ring .
What challenges arise in achieving high enantioselectivity in transition-metal-catalyzed reactions with this compound?
Advanced Research Focus
Enantioselective transformations (e.g., asymmetric allylation) face challenges due to:
- Steric hindrance from the butyl group, which can limit catalyst accessibility.
- Competing reaction pathways , such as ring-opening or polymerization, observed in Rh(III)/Pd(II)-catalyzed systems .
Solutions include chiral ligand design (e.g., binaphthol derivatives) and solvent optimization (e.g., DMF/water mixtures) to stabilize transition states. Recent advances in Cp*Co(III) catalysis improved selectivity for dihydroisoquinolone derivatives .
How does the electronic environment of the dioxolanone ring affect its stability under acidic or basic conditions?
Basic Research Focus
The electron-withdrawing carbonyl group increases ring strain, making this compound prone to hydrolysis in acidic/basic media. Stability studies show:
- Acidic conditions : Partial ring-opening to form carboxylic acids.
- Basic conditions : Complete decomposition to CO₂ and butyl glycolate.
Modifications like fluorination (e.g., 4-Fluoro derivatives) enhance stability by reducing electron density at the carbonyl oxygen .
What role does this compound play in polymer chemistry, and how are its properties tailored for specific applications?
Advanced Research Focus
This compound serves as a monomer for functional polycarbonates due to its cyclic carbonate moiety. Key applications include:
- Biodegradable polymers : Copolymerization with ethylene oxide yields materials with tunable glass transition temperatures ().
- Drug delivery systems : Vinyl-substituted derivatives enable crosslinking for controlled release .
Tailoring involves adjusting substituents (e.g., butyl for flexibility, methoxymethyl for hydrophilicity) and optimizing initiators (e.g., organocatalysts for living polymerization) .
How can computational methods predict regioselectivity in substitution reactions involving this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations are critical for mapping reaction pathways. For example:
- Nucleophilic substitution : Simulations show higher activation energy for attack at the 5-position due to steric shielding by the butyl group.
- Electrophilic allylation : Frontier Molecular Orbital (FMO) analysis predicts preferential reactivity at the carbonyl carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
